Cimlanod - 1620330-72-4

Cimlanod

Catalog Number: EVT-264890
CAS Number: 1620330-72-4
Molecular Formula: C5H7NO4S
Molecular Weight: 177.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cimlanod is under investigation in clinical trial NCT02819271 (A First-in-Human Study of the Safety of Single Continuous Intravenous (IV) Infusions of CXL-1427 for up to 48 Hours in Healthy Volunteers).
Overview

Cimlanod, also known by its development code CXL-1427, is an experimental drug primarily investigated for the treatment of acute decompensated heart failure. It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb. This compound functions as a prodrug of nitroxyl, a compound recognized for its cardiovascular benefits. The molecular formula of Cimlanod is C5H7NO4S\text{C}_5\text{H}_7\text{N}\text{O}_4\text{S} with a molecular weight of approximately 177.18 g/mol.

Synthesis Analysis

Methods

The synthesis of Cimlanod involves a multi-step process that typically begins with the preparation of N-hydroxy-5-methylfuran-2-sulfonamide. The primary synthetic route includes the reaction of 5-methylfuran-2-sulfonyl chloride with hydroxylamine under controlled conditions. This reaction yields the desired product, which is then purified for further use.

Technical Details

The reaction conditions are crucial for achieving high yields and purity. Typically, the reaction is performed in an organic solvent like dichloromethane or pyridine, and it may require specific temperature controls to ensure optimal reactivity and minimize side reactions. The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Molecular Structure Analysis

Structure

Cimlanod's structure can be represented using its canonical SMILES notation: CC1=CC=C(O1)S(=O)(=O)NO. This indicates the presence of a furan ring, sulfonamide group, and hydroxyl functional groups.

Data

The compound's structural data includes:

  • Molecular Formula: C5H7NO4S\text{C}_5\text{H}_7\text{N}\text{O}_4\text{S}
  • Molecular Weight: 177.18 g/mol
  • Canonical SMILES: CC1=CC=C(O1)S(=O)(=O)NO
  • DSSTOX Substance ID: DTXSID801288087.
Chemical Reactions Analysis

Technical Details

The decomposition reaction can be summarized as follows:

Cimlanodphysiological pHNitroxyl+Inactive Byproduct\text{Cimlanod}\xrightarrow{\text{physiological pH}}\text{Nitroxyl}+\text{Inactive Byproduct}

This mechanism allows nitroxyl to exert its vasodilatory effects on blood vessels and improve cardiac output.

Mechanism of Action

Cimlanod acts as a prodrug that releases nitroxyl upon breakdown in the bloodstream. Nitroxyl enhances cardiac function by dilating blood vessels and improving both systolic and diastolic performance of the heart muscle. The mechanism involves direct interactions with various molecular targets, including thiols and metal centers within cardiac tissues, leading to vasodilation and increased myocardial contractility .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cimlanod is typically presented as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Stable under neutral pH but decomposes at physiological pH.
  • Reactivity: Reacts with thiols to form nitroxyl, which has implications for its cardiovascular effects.

Relevant data on its physical properties can be obtained from databases such as PubChem and DrugBank .

Applications

Cimlanod has been extensively studied for its potential in treating acute decompensated heart failure. Research indicates that it may improve cardiac output and alleviate symptoms associated with heart failure through its ability to release nitroxyl. This makes Cimlanod a valuable compound in cardiovascular research, particularly in understanding the physiological effects of nitroxyl on heart function .

Introduction to Cimlanod

Chemical Characterization of Cimlanod

Molecular Structure and Formula (C₅H₇NO₄S)

Cimlanod has a molecular weight of 177.18 g/mol and the empirical formula C₅H₇NO₄S. Its structure comprises a 5-methylfuran ring linked to a sulfonamide functional group with an N-hydroxy modification (–S(=O)(=O)NO). The methylfuran moiety provides lipophilicity, while the sulfonamide group confers pH-dependent reactivity. Spectroscopic analyses (e.g., NMR, LC-HRMS) confirm that the sulfonamide nitrogen is directly bonded to the oxygen atom, a configuration critical for HNO release [1] [4].

  • Crystallography and Stability: Single-crystal X-ray studies reveal a planar furan ring and dihedral angles that influence molecular packing. The compound exhibits sensitivity to oxidative degradation, particularly under acidic conditions (pH 4–4.5), where it decomposes into four primary degradants [1].
  • Degradation Products:
  • Degradant 1: 5-Methylfuran-2-sulfinic acid (inactive by-product of HNO release).
  • Degradant 2: 5-Methylfuran-2-sulfonic acid (oxidation product of Degradant 1).
  • Degradant 3: Identified as a metastable adduct with sulfur dioxide (empirical formula C₅H₇NO₆S₂).
  • Degradant 4: 5-Methylfuran-2-sulfonamide (final decomposition product) [1].

Table 1: Key Degradation Products of Cimlanod

DegradantEmpirical FormulaOriginStability
1C₅H₆O₃SHNO release by-productStable
2C₅H₆O₄SOxidation of Degradant 1Moderately stable
3C₅H₇NO₆S₂Cimlanod + SO₂ adductMetastable (converts to Degradant 4)
4C₅H₇NO₃SDehydration of Degradant 3Stable

Prodrug Properties and Conversion to Active Metabolites

Cimlanod is a prototype formulation prodrug designed for intravenous administration. It undergoes pH-dependent hydrolysis in the bloodstream (pH 7.4) to release HNO and the inactive metabolite 5-methylfuran-2-sulfinic acid. This non-enzymatic process involves proton transfer and S–N bond cleavage, producing HNO within seconds of infusion [1] [4].

  • Stabilization Challenges: In acidic environments (e.g., formulation buffers at pH 4), Cimlanod decomposes via an unexpected pathway involving sulfur dioxide (SO₂) adduct formation. Captisol® (sulfobutylether beta-cyclodextrin) mitigates this by forming a 1:1 inclusion complex (stability constant K = 67 M⁻¹). This complex reduces the degradation rate by 10-fold by shielding the sulfonamide group [1].
  • Influence of Oxygen: Degradants 2 and 3 accumulate under oxygen-rich conditions, confirmed by increased levels in vials with O₂ headspace. Free radical initiators like AAPH accelerate decomposition, implying oxidative pathways contribute to instability [1].

Table 2: Stabilizing Effects of Captisol® on Cimlanod

ConditionDegradation Rate ConstantMajor DegradantsMechanism
Without Captisol® (pH 4)High2, 3, 4Oxidation/SO₂ addition
With Captisol® (pH 4)10-fold lowerMinimalHost-guest inclusion

Pharmacological Classification

Nitroxyl (HNO) Donor Mechanisms

Cimlanod is classified as a second-generation HNO donor, distinct from first-generation compounds like CXL-1020 (its direct metabolite). Its activation is triggered solely by physiological pH, unlike enzymatic or redox-dependent donors. Released HNO modifies cysteine thiols in target proteins, forming N-hydroxysulfenamide adducts. This post-translational modification drives HNO’s unique effects [4] [8]:

  • Cardiovascular Targets:
  • Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a): HNO enhances SERCA2a activity via cysteine S-persulfidation, accelerating calcium reuptake in cardiomyocytes and improving diastolic relaxation (lusitropy).
  • Soluble Guanylyl Cyclase (sGC): HNO activates sGC independently of NO, generating cyclic guanosine monophosphate (cGMP) to induce vasodilation.
  • Ryanodine Receptors (RyR2): HNO stabilizes RyR2, reducing diastolic calcium leaks and arrhythmia risk [2] [8].
  • Metabolic Advantages: Unlike NO, HNO resists scavenging by superoxide (O₂⁻), making it effective in oxidative stress conditions common in heart failure [4].

Vasodilatory and Inotropic Agent Categorization

Cimlanod’s pharmacological effects place it in a novel dual-class category:

  • Vasodilatory Effects:
  • Reduces systemic vascular resistance (SVR) and pulmonary capillary wedge pressure (PCWP) via cGMP-dependent smooth muscle relaxation.
  • In clinical trials, infusions lowered systolic blood pressure comparably to nitroglycerin (NTG) but with superior ventricular unloading [2] [8].
  • Inotropic and Lusitropic Effects:
  • Positive Inotropy: Augments left ventricular ejection fraction (LVEF) and cardiac output (CO) in canine HF models by enhancing myofilament calcium sensitivity.
  • Positive Lusitropy: Shortens isovolumic relaxation time and improves early diastolic filling (E/A ratio) by accelerating SERCA2a-mediated calcium sequestration [2] [4].
  • Clinical Differentiation: Unlike pure vasodilators (e.g., NTG) or inotropes (e.g., dobutamine), Cimlanod uniquely combines preload reduction (venodilation), afterload reduction (arteriodilation), and enhanced contractility without increasing myocardial oxygen demand. Hemodynamic studies in HFrEF patients show reductions in E/e' (surrogate for left ventricular filling pressure) and improved stroke volume, confirming multimodal efficacy [2] [8].

Properties

CAS Number

1620330-72-4

Product Name

Cimlanod

IUPAC Name

N-hydroxy-5-methylfuran-2-sulfonamide

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

InChI

InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3

InChI Key

LIXKIXWSKOENAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)S(=O)(=O)NO

Solubility

Soluble in DMSO

Synonyms

Cimlanod;

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.